molecular formula C16H21FN2O2 B6473162 4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640957-57-7

4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473162
CAS No.: 2640957-57-7
M. Wt: 292.35 g/mol
InChI Key: CGMFCXVMKDCIOT-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a 4-fluorophenylmethyl group and a pyrrolidine-1-carbonyl group

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . For example, if it were used as a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its potential applications . For example, if it showed promise as a drug, future research could focus on optimizing its properties, studying its mechanism of action, and conducting clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the morpholine ring, followed by the introduction of the 4-fluorophenylmethyl group and the pyrrolidine-1-carbonyl group. Common synthetic routes include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the 4-Fluorophenylmethyl Group: This step often involves the use of a Friedel-Crafts alkylation reaction, where the morpholine ring is alkylated with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Pyrrolidine-1-Carbonyl Group: This can be done through an acylation reaction, where the intermediate product is reacted with pyrrolidine-1-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-[(4-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Uniqueness

4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-14-5-3-13(4-6-14)11-18-9-10-21-15(12-18)16(20)19-7-1-2-8-19/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMFCXVMKDCIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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